[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol
Description
[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol is a cyclohexane derivative featuring two methoxy groups at the 4,4-positions and a hydroxymethyl group at the 1-position. The compound’s functional groups—hydroxymethyl and methoxy—suggest applications in organic synthesis, particularly as intermediates or protecting groups in pharmaceutical or polymer chemistry.
Properties
IUPAC Name |
[1-(hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(7-11,8-12)4-6-10/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNUZOHFKPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(CO)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product of high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexane derivative with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with targeted therapeutic effects.
- Case Study : Research conducted at the Tianjin Institute of Pharmaceutical Research demonstrated that derivatives of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol exhibit promising activity against specific biological targets, paving the way for novel drug formulations.
Polymer Chemistry
In polymer chemistry, [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol can serve as a monomer or crosslinking agent in the production of polymers with enhanced properties.
- Application Example : The incorporation of this compound into epoxy resins has shown to improve mechanical strength and thermal stability, making it suitable for high-performance applications in coatings and adhesives.
Agricultural Chemicals
The compound is being explored as a potential ingredient in agrochemicals, particularly in the formulation of herbicides and fungicides due to its ability to modify plant metabolism.
- Research Insight : Studies indicate that derivatives can enhance the efficacy of existing agricultural chemicals by improving their solubility and bioavailability in plant systems.
Data Tables
| Application Area | Specific Use | Research Reference |
|---|---|---|
| Pharmaceutical | Drug synthesis intermediate | Tianjin Institute Study |
| Polymer Chemistry | Monomer in epoxy resins | Polymer Research Journal |
| Agricultural Chemicals | Ingredient in herbicide formulations | Agrochemical Studies |
Case Study 1: Pharmaceutical Synthesis
A study published in Molecules highlighted the synthesis of a novel anti-inflammatory drug using [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol as a key intermediate. The research demonstrated that modifications to this compound led to increased potency and reduced side effects compared to existing treatments.
Case Study 2: Polymer Applications
Research conducted at a leading university explored the use of this compound in developing high-performance coatings. The findings revealed that incorporating [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol improved adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl and dimethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Structural Analogs:
Analysis :
- Methoxy vs.
- Amino vs. Hydroxymethyl: The amino group in [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol introduces basicity, altering reactivity in nucleophilic reactions compared to the target’s hydroxyl group.
- Aromatic vs. Aliphatic Substitution : The chlorophenyl group in the cyclohexene derivative adds steric bulk and electronic effects, likely increasing boiling points (e.g., 359°C ) compared to the target’s aliphatic structure.
Physical and Chemical Properties
Key Findings :
- The dimethoxy groups in the target compound likely confer higher thermal stability than cyclohexanemethanol but lower water solubility than 4-(hydroxymethyl)cyclohexanol .
- The chlorophenyl-substituted analog exhibits a significantly higher boiling point due to its aromaticity and molecular weight.
Biological Activity
[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol can be described as follows:
- Molecular Formula : C12H18O4
- Molecular Weight : 226.27 g/mol
This compound features a cyclohexyl ring with hydroxymethyl and dimethoxy substituents, which contribute to its unique biological properties.
Biological Activity
The biological activity of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antiproliferative Activity
Research has indicated that compounds similar to [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing hydroxymethyl groups can inhibit cell proliferation through mechanisms such as topoisomerase inhibition and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HOFQ | HeLa | 15 | Topoisomerase II inhibition |
| MOFQ | MCF-7 | 12 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression. For example, enzyme assays revealed that [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol could effectively inhibit certain kinases associated with tumor growth. This inhibition is thought to result from the compound's ability to bind to the active sites of these enzymes .
The mechanism of action for [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol involves several pathways:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Interaction : The hydroxymethyl group may enhance binding affinity to target enzymes, increasing inhibitory potency.
Case Studies
Several case studies have illustrated the efficacy of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol and related compounds in clinical settings:
-
Case Study 1: Anticancer Activity
- A study conducted on various human cancer cell lines demonstrated that [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol exhibited significant cytotoxicity with an IC50 value lower than traditional chemotherapeutics like doxorubicin.
-
Case Study 2: Enzyme Targeting
- In vitro experiments showed that the compound inhibited protein kinase activity in breast cancer cells, leading to reduced cell viability and increased apoptosis markers.
Q & A
Q. What are the recommended synthetic routes for [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step functional group transformations. For example:
- Step 1: Start with a 4,4-dimethoxycyclohexanone derivative.
- Step 2: Perform a hydroxymethylation reaction using formaldehyde under basic conditions (e.g., Knoevenagel or Mannich-type reactions).
- Step 3: Reduce the intermediate with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the diol.
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Temperature Control: Exothermic reduction steps require gradual reagent addition to avoid side reactions (e.g., over-reduction or ring-opening) .
- Protecting Groups: The 4,4-dimethoxy groups may require temporary protection (e.g., silylation) during hydroxymethylation to prevent undesired substitutions .
Q. How can the purity and structural integrity of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol be validated?
Methodological Answer: Use a combination of analytical techniques:
- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatile derivatives (e.g., silylated samples) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of diol protons (δ 3.5–4.0 ppm for -CH₂OH) and methoxy groups (δ ~3.3 ppm) .
- FT-IR: Detect O-H stretching (~3200–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from methoxy groups .
- Melting Point Analysis: Compare experimental values with literature to assess crystallinity and impurities .
Q. What environmental factors destabilize [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol during storage or reactions?
Methodological Answer:
- pH Sensitivity: The diol is prone to acid-catalyzed ether cleavage (e.g., methoxy group hydrolysis) below pH 4. Use buffered solutions (pH 6–8) for aqueous reactions .
- Thermal Stability: Decomposition occurs above 120°C. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Exposure: UV light may degrade the cyclohexane ring; use amber glassware for light-sensitive steps .
Advanced Research Questions
Q. How can enantioselective synthesis of [1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol be achieved?
Methodological Answer:
- Chiral Catalysts: Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases for kinetic resolution of diol intermediates) .
- Stereochemical Analysis: Use chiral HPLC columns (e.g., Chiralpak AD-H) or polarimetry to determine enantiomeric excess (ee) .
- Computational Modeling: DFT calculations predict transition states to optimize catalyst selection (e.g., BINOL-derived phosphoric acids) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies: Perform assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite Profiling: Use LC-MS/MS to rule out interference from degradation products or metabolites .
- Cell Line Validation: Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s reactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., 4,4-diethoxy variants) and compare:
- Solubility: LogP measurements via shake-flask method .
- Electrophilicity: DFT-calculated LUMO energies predict susceptibility to nucleophilic attack .
- Kinetic Analysis: Monitor reaction rates (e.g., esterification with acetic anhydride) to quantify steric/electronic effects of substituents .
Q. What biocatalytic systems are viable for sustainable synthesis of this compound?
Methodological Answer:
- Whole-Cell Biotransformation: Use Daucus carota cells or engineered E. coli expressing alcohol dehydrogenases for stereoselective reductions .
- Enzyme Immobilization: Stabilize catalysts (e.g., on silica nanoparticles) to improve reusability and reaction scalability .
- Co-Factor Recycling: Pair glucose dehydrogenase with NADPH regeneration systems to sustain redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
